molecular formula C10H16O B8416681 Toluene isopropyl alcohol

Toluene isopropyl alcohol

Cat. No.: B8416681
M. Wt: 152.23 g/mol
InChI Key: FZJCXIDLUFPGPP-UHFFFAOYSA-N
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Description

Toluene (C₆H₅CH₃) is a colorless, aromatic hydrocarbon derived from petroleum. It is widely used as an industrial solvent due to its high solvency power, low cost, and volatility. Toluene’s structure includes a methyl group attached to a benzene ring, making it less polar than alcohols but highly effective in dissolving non-polar substances like paints, resins, and adhesives .

Isopropyl Alcohol (IPA) (C₃H₈O), also known as 2-propanol, is a secondary alcohol with a hydroxyl group bonded to a carbon atom connected to two methyl groups. It is a versatile solvent with polar and non-polar characteristics, enabling miscibility with water and organic compounds. IPA is commonly used in pharmaceuticals, cosmetics, and electronics cleaning due to its rapid evaporation and antimicrobial properties .

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

propan-2-ol;toluene

InChI

InChI=1S/C7H8.C3H8O/c1-7-5-3-2-4-6-7;1-3(2)4/h2-6H,1H3;3-4H,1-2H3

InChI Key

FZJCXIDLUFPGPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1.CC(C)O

Origin of Product

United States

Scientific Research Applications

Chemical Analysis and Titration

Toluene-isopropyl alcohol is commonly used as a solvent in titration methods, particularly for determining the acid number of petroleum products. The mixture is capable of dissolving test materials with sufficient polarity, making it suitable for potentiometric titration techniques. The ASTM standard method for acid number assessment utilizes this solvent blend to ensure accurate results while maintaining a low inherent acid value, which is crucial for blank determinations in titration .

Toxicological Studies

The compound has been extensively studied in toxicology to understand its effects on human health and the environment. Research indicates that exposure to toluene can lead to significant health risks, particularly when combined with other substances like ethanol. Studies have shown that toluene increases the toxicity of ethanol and vice versa, highlighting the importance of understanding these interactions in occupational settings . Furthermore, experiments on rats have demonstrated that co-exposure to isopropyl alcohol can suppress the metabolism of toluene, affecting its excretion and overall toxicity profile .

Industrial Applications

Toluene-isopropyl alcohol mixtures are utilized in various industrial applications, particularly in coatings and adhesives. For instance, acid-modified chlorinated polyolefin formulations often incorporate this solvent blend to enhance adhesion properties for paints and primers used on polypropylene substrates. This application is critical in automotive manufacturing, where durable finishes are required for components like bumpers and wheel caps .

Chemical Synthesis

In chemical synthesis, toluene-isopropyl alcohol serves as a medium for reactions such as alkylation processes. Research has shown that this solvent blend can facilitate the alkylation of toluene with isopropyl alcohol under controlled conditions, enhancing yield and selectivity in producing various alkylated products . This property is particularly valuable in the production of specialty chemicals and pharmaceuticals.

Environmental Monitoring

The use of toluene-isopropyl alcohol extends into environmental monitoring where it is employed as a solvent for extracting pollutants from water samples. Its effectiveness in solubilizing organic compounds makes it a preferred choice for analytical methods aimed at assessing environmental contamination levels .

Case Study 1: Toxicological Interaction

A notable case study involved a 30-year-old male who exhibited acute toxicity due to the combined intake of ethanol and toluene. The findings underscored the need for caution regarding the concurrent use of these substances, especially in settings where exposure might occur simultaneously .

Case Study 2: Industrial Application

In an industrial setting, a study demonstrated that using a primer containing a toluene-isopropyl alcohol blend significantly improved adhesion properties on thermoplastic olefins compared to traditional solvents. This enhancement led to better performance in automotive applications where durability is critical .

Chemical Reactions Analysis

Reaction Mechanism

The main reaction is:
Toluene+Isopropyl Alcoholp-Cymene+Water\text{Toluene} + \text{Isopropyl Alcohol} \rightarrow \text{p-Cymene} + \text{Water}

Secondary reactions include isomerization of p-cymene to m-cymene, further alkylation to form diisopropyl toluenes, and dehydration of isopropyl alcohol to propylene.

SAPO-5 Catalysts

SAPO-5 catalysts have been studied for their effectiveness in toluene isopropylation. The silicon content in SAPO-5 influences the catalyst's activity, with higher silicon content leading to increased toluene conversion . The optimal temperature for cymene yield and selectivity is around 513 K .

Mordenite Catalysts

Mordenite (HM) catalysts with varying Si/Al ratios have also been used. The Si/Al ratio affects the acidity and, consequently, the activity of the catalyst in toluene alkylation .

HZSM-5 Catalysts

Modified HZSM-5 catalysts have shown enhanced p-cymene selectivity and yield under both atmospheric and supercritical conditions .

Kinetics of the Reaction

The reaction kinetics are typically pseudo-first-order with respect to isopropyl alcohol, which is the limiting reactant, and zero-order with respect to toluene, which is in excess . The apparent activation energy for this reaction over SAPO-5 catalysts is approximately 55.36 kJ/mol .

Temperature

Temperature significantly affects the yield and selectivity of cymenes. The optimal temperature for cymene production is around 513 K .

Feed Mole Ratio

Increasing the toluene to isopropyl alcohol feed mole ratio enhances cymene selectivity but decreases toluene conversion .

Catalyst Deactivation

Catalyst deactivation occurs due to coke formation and pore blocking, leading to decreased activity over time .

Product Distribution

The product distribution includes cymenes (mainly p-cymene), with secondary products such as m-cymene and diisopropyl toluenes. The selectivity to p-cymene can be as high as 40% under certain conditions .

Table 1: Effect of Si Content on SAPO-5 Catalyst Activity

CatalystSi Content (M)Toluene Conversion (%)Cymene Selectivity (%)
SAPO-5b0.0518.7696.51
SAPO-5c0.119.2695.95
SAPO-5d0.220.4395.32

Table 2: Effect of Temperature on Cymene Yield

Temperature (K)Cymene Yield (%)
45315.1
47317.3
51319.4
55316.5

Table 3: Effect of Feed Mole Ratio on Cymene Selectivity

Toluene/IPA Mole RatioCymene Selectivity (%)p-Cymene Selectivity (%)
27035
48538
69540
89639

These tables illustrate the impact of different parameters on the reaction outcomes, highlighting the importance of optimizing conditions for desired product selectivity and yield.

Comparison with Similar Compounds

Key Research Findings

Catalytic Reactions : Toluene and IPA react over ZSM-5 catalysts to form cymenes (C₁₀) and dibenzenes (C₁₃), with mesoporous catalysts enhancing yield by 30% compared to conventional zeolites .

Toxicity Profile: IPA’s median lethal dose (LD₅₀) in mammals is 5,000 mg/kg, lower than ethanol’s 7,000 mg/kg but safer than methanol’s 1,000 mg/kg .

Green Chemistry: Replacing toluene and IPA with ethanol-water mixtures reduces solvent waste by 40% in titrations without compromising accuracy .

Data Tables

Table 1. Physical Properties of Toluene and IPA

Property Toluene IPA
Molecular Weight (g/mol) 92.14 60.10
Density (g/cm³) 0.867 0.785
Flash Point (°C) 4.4 12
Solubility in Water 0.05 g/100 mL Miscible

Table 2. Sensor Response to VOCs (50 ppm at 225°C)

VOC Au-Pd/ZnO Sensor Response
Acetone 4.5
IPA 1.2
Toluene 0.7
Ethanol 0.8

Preparation Methods

Modified HZSM-5 Zeolite Catalysts

HZSM-5 zeolites, when chemically modified via silicon deposition, exhibit enhanced selectivity for para-cymene due to pore structure tuning. In a seminal study, SiCl₄-modified HZSM-5 pellets achieved 94% p-cymene selectivity and 84% yield under supercritical CO₂ conditions (543 K, 17.23 MPa, WHSV = 6.5 h⁻¹). The deposition process narrows pore apertures, favoring the diffusion of the smaller p-cymene isomer over bulkier ortho and meta isomers. Comparative data under atmospheric pressure revealed lower yields (51%) due to rapid catalyst deactivation from water byproduct accumulation.

Table 1: Performance of Si-Modified HZSM-5 Under Varied Conditions

ConditionTemperature (K)Pressure (MPa)Selectivity (%)Yield (%)
Supercritical CO₂54317.239484
Atmospheric (N₂)5430.19251
Supercritical Toluene5734.18168

SAPO-5 Molecular Sieves

SAPO-5 catalysts, particularly those with higher silicon content (Si/Al = 0.15–0.25), demonstrate superior toluene conversion (19–21%) and cymene selectivity (95%) at 513 K. The framework’s unidirectional 12-membered ring channels facilitate reactant diffusion while suppressing polyalkylation. Kinetic studies revealed a first-order dependence on IPA concentration, with an apparent activation energy of 55.36 kJ/mol . Notably, excessive temperatures (>553 K) promote side reactions, including IPA dehydration to propylene and subsequent oligomerization.

Reaction Engineering and Process Optimization

Supercritical Fluid Operations

Supercritical CO₂ (scCO₂) mitigates catalyst coking by enhancing water removal. At 17.23 MPa, scCO₂’s low viscosity improves mass transfer, enabling steady-state operation with <5% deactivation over 100 hours. In contrast, supercritical toluene operations (critical temperature: 591 K) destabilize the system, generating 12–15% aliphatic byproducts via radical pathways.

Atmospheric Pressure Alkylation

Atmospheric systems using modified HZSM-5 require frequent regeneration (every 8–12 hours) due to water-induced acid site leaching. Co-feeding nitrogen diluent (1:1 molar ratio) marginally improves longevity but reduces space-time yield by 30%.

Mechanistic and Kinetic Insights

Reaction Pathways

The alkylation proceeds via a Brønsted acid-mediated mechanism:

  • IPA activation : IPA dehydrates to propylene (C3H6C_3H_6) on acid sites.

  • Alkylation : Propylene reacts with toluene to form cymene isomers.

  • Isomerization : Para- to meta-cymene rearrangement occurs at >523 K.

The rate-determining step is propylene formation, as evidenced by kinetic isotope studies.

Thermodynamic Considerations

Equilibrium favors p-cymene below 523 K (ΔG=8.2 kJ/molΔG^\circ = -8.2 \text{ kJ/mol}). Above this threshold, entropy-driven isomerization dominates, reducing para selectivity.

Catalyst Deactivation and Regeneration

Water, a byproduct of IPA dehydration, competitively adsorbs on acid sites, reducing turnover frequencies by 40–60%. Periodic calcination at 823 K restores activity but induces dealumination in SAPO-5 catalysts, necessitating silicon-rich formulations for industrial use.

Emerging Catalytic Materials

Rare Earth-Modified Zeolites

Patented Ce-ZSM-5 catalysts (CN1214961A) demonstrate 98% toluene selectivity in reverse isopropyl removal reactions, hinting at potential bidirectional tunability. However, their forward alkylation efficacy remains untested.

Hierarchical Zeolites

Mesoporous HZSM-5 derivatives (2–5 nm mesopores) show promise in reducing diffusion limitations, though cymene yields plateau at 78% due to increased side reactions.

Industrial Scalability and Challenges

While scCO₂ operations offer high yields, their energy intensity (17 MPa compression) limits adoption. Hybrid systems combining atmospheric alkylation with membrane-based water removal may offer a compromise, though pilot-scale data are lacking.

Q & A

Q. What are the common laboratory synthesis methods for isopropyl alcohol, and what experimental parameters must be controlled to optimize yield?

Isopropyl alcohol is synthesized via three primary methods: (1) direct hydration of propylene using solid acid catalysts under high pressure (~20 atm) and temperatures (130–150°C) to minimize side reactions; (2) indirect hydration (sulfuric acid method), where propylene reacts with sulfuric acid to form sulfate esters, followed by hydrolysis; and (3) catalytic hydrogenation of acetone using Raney nickel or palladium catalysts at 80–150°C and 10–20 bar H₂. Key parameters include feedstock purity (propylene for direct hydration), reaction temperature/pressure control, and catalyst selectivity to avoid diisopropyl ether formation .

Q. How can the thermal conductivity of toluene and isopropyl alcohol be accurately measured in laboratory settings?

The transient hot-wire (THW-L2) method is widely used, offering ±5% accuracy. For toluene, measured thermal conductivity (λ) is 0.130 W/m·K (vs. literature 0.129 W/m·K), while isopropyl alcohol shows λ = 0.137 W/m·K (vs. 0.135 W/m·K). Ensure solvents are anhydrous, and calibrate the instrument with glycerol (λ = 0.292 W/m·K) to validate reproducibility (±2%) .

Advanced Research Questions

Q. How do metabolic pathways in diabetic versus normal animal models affect the endogenous production of isopropyl alcohol from acetone?

Diabetic rats exhibit a two-phase metabolic response to acetone administration: blood isopropyl alcohol levels rise initially but plateau due to impaired enzymatic reduction (e.g., alcohol dehydrogenase activity). In contrast, normal rats show a linear dose-response. Chronic exposure does not enhance conversion efficiency, suggesting saturation of metabolic pathways. This highlights the need for controlled models when studying endogenous alcohol production .

Q. What strategies are effective in resolving discrepancies between experimental and literature values for solvent properties like thermal conductivity?

Discrepancies arise from impurities, measurement techniques, or calibration errors. For example, THW-L2 data validation involves:

  • Repeating measurements under standardized conditions (25°C, dry solvents).
  • Cross-referencing with gas chromatography (GC) to confirm solvent purity.
  • Applying statistical tools (e.g., t-tests) to assess significance of deviations (e.g., 1.1% for toluene ).

Q. How can block flow diagrams (BFDs) optimize the direct hydration process for isopropyl alcohol production?

BFDs simplify process design by mapping unit operations:

  • Reactor : Propylene and water feed (3:1 molar ratio) into a fixed-bed reactor with acidic catalysts.
  • Separation : Distillation columns remove unreacted propylene (recycled) and water, yielding >99% pure isopropyl alcohol.
  • Energy integration : Heat recovery from exothermic reactions reduces energy costs by 15–20% .

Q. What evidence supports the metabolic conversion of acetone to isopropyl alcohol in mammalian systems, and how does chronic exposure influence this pathway?

Human and rat studies confirm acetone reduction to isopropyl alcohol via ADH/cytochrome P450 enzymes . Acute exposure in normal rats produces dose-dependent isopropanol, but chronic exposure (7 days) does not enhance conversion, likely due to enzyme inhibition or substrate toxicity. Diabetic models show altered kinetics, emphasizing the role of metabolic health in pathway efficiency .

Q. What are the best practices for preparing standardized solutions involving isopropyl alcohol and toluene in volumetric analysis?

For tetrabutylammonium hydroxide (TBAH) solutions :

  • Dissolve TBAH in anhydrous isopropyl alcohol (not toluene) to avoid side reactions.
  • Standardize with potassium hydrogen phthalate (KHP) via potentiometric titration.
  • Store at -20°C to prevent moisture absorption and degradation .

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